molecular formula C22H18N4O2 B11552216 N'~1~,N'~3~-bis[(E)-phenylmethylidene]benzene-1,3-dicarbohydrazide

N'~1~,N'~3~-bis[(E)-phenylmethylidene]benzene-1,3-dicarbohydrazide

Cat. No.: B11552216
M. Wt: 370.4 g/mol
InChI Key: CNYDXIFPAUEYIX-DFEHQXHXSA-N
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Description

N’1,N’3-BIS[(E)-PHENYLMETHYLIDENE]BENZENE-1,3-DICARBOHYDRAZIDE is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its ability to form stable complexes and its reactivity under different conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’1,N’3-BIS[(E)-PHENYLMETHYLIDENE]BENZENE-1,3-DICARBOHYDRAZIDE typically involves the reaction of benzene-1,3-dicarbohydrazide with benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N’1,N’3-BIS[(E)-PHENYLMETHYLIDENE]BENZENE-1,3-DICARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can yield hydrazine derivatives, and substitution can yield various substituted derivatives .

Scientific Research Applications

N’1,N’3-BIS[(E)-PHENYLMETHYLIDENE]BENZENE-1,3-DICARBOHYDRAZIDE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which N’1,N’3-BIS[(E)-PHENYLMETHYLIDENE]BENZENE-1,3-DICARBOHYDRAZIDE exerts its effects involves its ability to form stable complexes with metal ions and other molecules. This interaction can influence various molecular targets and pathways, including enzyme activity and protein function. The compound’s structure allows it to interact with specific sites on target molecules, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-1,3-Phenylene bismaleimide
  • 1,3-Bis(benzimidazole)
  • 1,3-Bis(pyridine-2-yl)benzene

Uniqueness

N’1,N’3-BIS[(E)-PHENYLMETHYLIDENE]BENZENE-1,3-DICARBOHYDRAZIDE is unique due to its specific structure, which allows it to form stable complexes and undergo various chemical reactions. Its versatility in different scientific applications sets it apart from other similar compounds .

Properties

Molecular Formula

C22H18N4O2

Molecular Weight

370.4 g/mol

IUPAC Name

1-N,3-N-bis[(E)-benzylideneamino]benzene-1,3-dicarboxamide

InChI

InChI=1S/C22H18N4O2/c27-21(25-23-15-17-8-3-1-4-9-17)19-12-7-13-20(14-19)22(28)26-24-16-18-10-5-2-6-11-18/h1-16H,(H,25,27)(H,26,28)/b23-15+,24-16+

InChI Key

CNYDXIFPAUEYIX-DFEHQXHXSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)C(=O)N/N=C/C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)C(=O)NN=CC3=CC=CC=C3

Origin of Product

United States

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